N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional benzyl, methyl, and phenylethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring:
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Coupling Reactions: The benzyl, methyl, and phenylethyl groups can be introduced through various coupling reactions, such as alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: Lacks the phenylethyl group.
N-benzyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: Lacks the methyl group.
3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: Lacks the benzyl group.
Uniqueness
N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to the presence of all three substituents (benzyl, methyl, and phenylethyl groups), which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzyl-3-methyl-N-(2-phenylethyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-25-19-18(23-24-25)20(22-15-21-19)26(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRPXQIUXPCKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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